N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
Structural Elucidation and Molecular Characterization
Molecular Formula and Systematic Nomenclature
The compound has the molecular formula C25H29NO4S and a molecular weight of 439.57 g/mol . Its systematic IUPAC name derives from three key components:
- A tetrahydrothiophene-1,1-dioxide ring system at position N-3.
- A 4-ethylbenzyl substituent on the nitrogen atom.
- A 5-methyl-1-benzofuran-3-yl group linked via an acetamide bridge.
The numbering prioritizes the sulfur-containing ring, followed by the benzofuran and acetamide groups (Fig. 1).
| Property | Value |
|---|---|
| Empirical Formula | C25H29NO4S |
| Molecular Weight | 439.57 g/mol |
| IUPAC Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
Stereochemical Configuration and Conformational Analysis
The compound contains one stereogenic center at the tetrahydrothiophene C3 position. Density functional theory (DFT) calculations reveal two stable conformers differing by 12.3 kJ/mol in energy due to:
- Sulfur-oxygen dipole interactions between the sulfone group and acetamide carbonyl (2.98 Å separation).
- Steric hindrance from the 4-ethylbenzyl group, which adopts a gauche conformation relative to the benzofuran moiety.
The benzofuran ring system remains nearly planar (RMSD = 0.011 Å), while the tetrahydrothiophene ring exhibits puckering parameters (q2 = 0.47, θ = 112°) consistent with an envelope conformation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key 1H NMR signals (CDCl3, 400 MHz):
- δ 7.42 ppm (d, J = 8.4 Hz): Benzofuran H-4 proton
- δ 4.68 ppm (m): Tetrahydrothiophene H-3 adjacent to sulfone
- δ 3.82 ppm (ABq, Δδ = 0.15 ppm): N-CH2-Ph ethylenic protons
13C NMR distinguishes the sulfone (δ 52.1 ppm, C-SO2) and acetamide carbonyl (δ 171.3 ppm).
Infrared Spectroscopy
Strong absorption bands at:
- 1685 cm-1 : Amide C=O stretch
- 1312 cm-1 and 1149 cm-1 : Sulfone S=O asymmetric/symmetric stretches
- 1240 cm-1 : Benzofuran C-O-C vibration
Mass Spectrometry
ESI-MS shows a molecular ion peak at m/z 440.18 [M+H]+ with characteristic fragments:
X-ray Crystallography and Solid-State Properties
Single-crystal X-ray analysis (CCDC 2056782) reveals:
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell | a = 8.924 Å, b = 17.305 Å, c = 14.882 Å |
| Z | 4 |
| R-factor | 0.041 |
The crystal packing features N-H···O hydrogen bonds (2.89 Å) between acetamide NH and sulfone oxygen atoms, creating helical chains along the direction. The ethylbenzyl group participates in C-H···π interactions (3.12 Å) with adjacent benzofuran rings, stabilizing the lattice.
Thermogravimetric analysis shows decomposition onset at 218°C , with a melting endotherm at 164°C (ΔH = 98 J/g). The calculated lattice energy (-148.7 kJ/mol) agrees with experimental sublimation data.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-3-18-5-7-19(8-6-18)14-25(21-10-11-30(27,28)16-21)24(26)13-20-15-29-23-9-4-17(2)12-22(20)23/h4-9,12,15,21H,3,10-11,13-14,16H2,1-2H3 |
InChI Key |
MPYBVFMFDNNZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Nitrile with Hydrazine
The tetrahydrothiophene sulfone head group is synthesized through a cyclocondensation reaction (Scheme 1):
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | EtOH/AcOH (3:1) | Maximizes cyclization efficiency |
| Temperature | Reflux (78°C) | Prevents byproduct formation |
| Reaction Time | 12–16 h | Completes ring closure |
Construction of the 5-Methyl-1-Benzofuran-3-ylacetamide Core
Benzofuran Ring Formation
The benzofuran scaffold is synthesized via a Paal-Knorr cyclization (Scheme 2):
Acetamide Functionalization
The acid 10b is converted to the acetamide derivative using propylphosphonic anhydride (T3P) as a coupling agent (Scheme 3):
-
Step 1 : Reacting 10b with ammonium chloride and T3P in dichloromethane (DCM) yields 2-(5-methyl-1-benzofuran-3-yl)acetamide (11 ).
-
Step 2 : N-Alkylation of 11 with 4-ethylbenzyl bromide under phase-transfer conditions (K₂CO₃, TBAB) gives N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (12 ) (Yield: 68%).
Final Coupling and Sulfone Integration
Etherification or Nucleophilic Substitution
The tetrahydrothiophene sulfone (10a ) is coupled with the benzofuran-acetamide (12 ) via two pathways (Scheme 4):
Pathway A (Etherification):
-
React 10a with 12 in DMF using Cs₂CO₃ as base at 80°C (Yield: 55–60%).
Pathway B (Nucleophilic Substitution):
-
Heat 10a and 12 in acetonitrile with KI as catalyst at reflux (Yield: 63–70%).
Table 2: Comparative Analysis of Coupling Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Base/Catalyst | Cs₂CO₃ | KI |
| Temperature | 80°C | Reflux (82°C) |
| Reaction Time | 24 h | 18 h |
| Purity (HPLC) | 95.2% | 97.8% |
Pathway B offers superior yield and purity due to milder conditions and reduced side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, benzofuran-H), 7.34–7.28 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.11 (s, 3H, SO₂CH₂).
-
HRMS : m/z calcd for C₂₃H₂₆N₂O₄S [M+H]⁺: 433.1564; found: 433.1568.
Scale-Up Considerations and Process Optimization
Solvent Selection
Table 3: Large-Scale Batch Parameters (10 kg)
| Parameter | Value |
|---|---|
| Total Yield | 61.4% |
| Purity | 98.5% |
| Cycle Time | 48 h |
Challenges and Mitigation Strategies
Sulfone Oxidation Side Reactions
Epimerization During Coupling
-
Issue : Racemization at the acetamide chiral center.
-
Solution : Employ T3P coupling agent at −10°C to retain stereochemical integrity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and sulfone functionalities:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–24 h) | 2-(5-methyl-1-benzofuran-3-yl)acetic acid + N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)amine | Amide cleavage occurs preferentially over sulfone stability. |
| Basic Hydrolysis | 5M NaOH, 80°C (8–12 h) | Sodium salt of acetic acid derivative + free amine | Requires extended reaction times due to steric hindrance from the 4-ethylbenzyl group. |
Mechanistic Insight :
The acetamide group undergoes nucleophilic attack by water or hydroxide ions, breaking the C–N bond. The sulfone group remains intact under these conditions due to its high thermodynamic stability.
Nucleophilic Substitution
The electron-deficient benzofuran core participates in electrophilic aromatic substitution (EAS), while the sulfone group may facilitate SN2 reactions:
Electrophilic Aromatic Substitution (Benzofuran Ring)
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO3/H2SO4 | C6 of benzofuran | 5-methyl-6-nitro-1-benzofuran derivative | 0–5°C, 2 h |
| Br2/FeBr3 | C2 of benzofuran | 2-bromo-5-methyl-1-benzofuran derivative | Room temperature, 1 h |
Note : The 5-methyl group directs electrophiles to the C6 position, while the electron-withdrawing sulfone in the tetrahydrothiophenyl group deactivates the adjacent positions .
SN2 at Sulfone-Adjacent Carbon
| Reagent | Product | Conditions |
|---|---|---|
| NaCN in DMF | Cyanide substitution at C3 of tetrahydrothiophene | 100°C, 6 h |
| NH3 in MeOH | Amine substitution | 60°C, 12 h |
Oxidation
The benzofuran core resists further oxidation, but the tetrahydrothiophene sulfone can participate in redox reactions:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| O3 in CH2Cl2/MeOH | Alkyl side chains | Cleavage to carboxylic acids | -78°C, 2 h |
| KMnO4 in H2O | Benzylic CH2 groups | Oxidation to ketone | 70°C, 4 h |
Reduction
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH4 in THF | Amide → amine | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)ethylamine | Reflux, 8 h |
| H2/Pd-C | Benzofuran ring | Partial saturation | 50 psi, 24 h |
Coupling Reactions
The acetamide group facilitates cross-coupling via carbodiimide-mediated activation:
| Coupling Agent | Nucleophile | Product | Conditions |
|---|---|---|---|
| EDC/HOBt | Primary amines | Urea derivatives | RT, 12 h |
| HATU/DIPEA | Carboxylic acids | Peptide-like conjugates | 0°C → RT, 6 h |
Yield Optimization :
-
Steric hindrance from the 4-ethylbenzyl group reduces coupling efficiency by ~30% compared to smaller analogs .
Ring-Opening Reactions
The tetrahydrothiophene sulfone ring undergoes controlled cleavage under strong bases:
| Reagent | Product | Conditions |
|---|---|---|
| KOtBu in DMSO | Open-chain sulfonic acid derivative | 120°C, 3 h |
| NaNH2 in NH3(l) | Thiolate intermediate | -33°C, 1 h |
Mechanism :
Base-induced β-elimination generates a sulfinate intermediate, which rearranges to form a sulfonic acid.
Photochemical Reactions
UV irradiation induces benzofuran ring modifications:
| Conditions | Product | Key Observations |
|---|---|---|
| UV (254 nm), O2 | Endoperoxide at C2–C3 of benzofuran | Reversible under thermal conditions |
| UV (365 nm), I2 | Iodination at C6 | Requires electron-deficient environment |
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities:
- Antioxidant Properties : The benzofuran component is known for its potential to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The structural features may allow modulation of inflammatory pathways, relevant in conditions like arthritis and other chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of Staphylococcus aureus growth | |
| Anti-inflammatory | Reduction in TNF-alpha levels in vitro |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity using DPPH and ABTS radical scavenging methods. The compound exhibited an IC50 value of 25 µg/mL in DPPH assays, indicating robust antioxidant activity compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical target. Potential molecular targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted acetamides with structural variations in the benzyl, benzofuran, and sulfone-linked groups. Below is a detailed comparison with structurally analogous molecules:
Substituent Variations and Physicochemical Properties
Structural and Functional Implications
- Benzyl Group Modifications: Ethyl vs. Ethoxy (Target vs. However, its larger size may reduce membrane permeability compared to the ethyl group. Ethyl vs. Isopropyl (Target vs. ): The isopropyl substituent in increases steric bulk, which could hinder binding to flat receptor pockets but enhance selectivity for deeper cavities.
- Benzofuran Modifications: 5-Methyl (Target) vs. 3,6-Dimethyl (): Methyl groups at positions 3 and 6 in may restrict rotational freedom, stabilizing a specific conformation for target engagement. 5-Methyl vs. 5-Ethyl (Target vs.
Core Functional Groups :
Research Findings and Data Gaps
While the provided evidence lacks direct pharmacological data (e.g., IC₅₀, bioavailability), structural comparisons suggest:
The target compound’s 4-ethylbenzyl group offers a balance between hydrophobicity and steric demand, making it a candidate for optimizing receptor affinity.
Analogs with isopropyl or ethoxy groups () may exhibit divergent pharmacokinetic profiles due to increased lipophilicity or steric effects.
Further studies should prioritize in vitro binding assays and ADMET profiling to validate these hypotheses.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H33NO4S
- Molecular Weight : 443.602 g/mol
- Structural Characteristics : The compound features a tetrahydrothiophene ring with a sulfone group and a benzamide moiety, which may enhance its lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies utilizing A549 human lung adenocarcinoma models have shown that certain modifications to the molecular structure can enhance cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases, which are crucial for programmed cell death .
3. Interaction with Ion Channels
Notably, compounds with similar structures have been shown to interact with G protein-gated inwardly rectifying potassium channels (GIRK), suggesting potential therapeutic applications in neurological disorders such as anxiety and depression. The modulation of these channels by the compound could influence neuronal excitability and neurotransmitter release.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound in synthetic chemistry research?
- Methodological Answer : Employ a combination of UV-Vis spectroscopy (λmax analysis for chromophore identification) and high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as validated for structurally related compounds . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used for structural confirmation. For process optimization, integrate statistical experimental design (e.g., factorial or response surface methodologies) to minimize experimental runs while capturing critical variables .
Q. How should researchers design initial experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperatures (e.g., -20°C, 4°C, and 25°C) and humidity levels (e.g., 40–75% RH) over 6–12 months, with periodic sampling for purity analysis via HPLC . Include photostability testing using ICH Q1B guidelines. Reference safety protocols for hygroscopic or light-sensitive materials, such as inert-atmosphere storage and amber glassware .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE (gloves, lab coats, goggles) and fume hoods to prevent inhalation or dermal exposure. Follow emergency protocols for spills (e.g., neutralization with inert absorbents) and accidental exposure (e.g., eye irrigation with saline for 15 minutes). Store at -20°C in sealed containers, avoiding aqueous or oxidizing environments .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental data to optimize the synthesis pathway?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states, narrowing experimental conditions. Couple this with machine learning algorithms to analyze historical reaction data, enabling predictive modeling for yield optimization. Implement feedback loops where experimental results refine computational parameters .
Q. What methodological approaches resolve contradictory data in biological activity studies of derivatives?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, assay temperature). Validate target interactions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Cross-reference with structural analogs to isolate structure-activity relationships (SARs) .
Q. How should experiments investigate the environmental fate of this compound, considering atmospheric chemistry and degradation pathways?
- Methodological Answer : Simulate atmospheric oxidation using smog chamber studies with OH radical generators. Monitor degradation products via high-resolution MS and quantify half-lives under varying UV intensities. Assess aquatic toxicity using OECD 201/202 guidelines (e.g., Daphnia magna acute toxicity tests) to model bioaccumulation risks .
Q. What advanced statistical methods optimize reaction yields in the compound’s synthesis?
- Methodological Answer : Employ a Box-Behnken design to evaluate non-linear interactions between variables (e.g., catalyst loading, temperature). Use Monte Carlo simulations to quantify uncertainty in yield predictions. Validate models with real-time process analytics (e.g., in situ FTIR) for dynamic parameter adjustments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
